Naltriben

Opioid Receptor Pharmacology Receptor Binding Assay Selectivity Profiling

Naltriben is the definitive δ2-opioid receptor antagonist for subtype-selective pharmacological studies. Unlike naltrindole (pan-δ), naltriben discriminates δ2 from δ1 in vivo. Unlike BNTX, it offers superior brain uptake. Unlike naltrexone, it delivers >1,400-fold δ/μ selectivity (Ki: 0.013 nM δ, 19 nM μ, 152 nM κ). It is the only antagonist in its class that also activates TRPM7 channels under physiological conditions, enabling dual-target investigation. Essential for paired-antagonist protocols, alcohol reinforcement studies, and [3H]naltriben-based in vivo receptor mapping.

Molecular Formula C26H25NO4
Molecular Weight 415.5 g/mol
CAS No. 111555-58-9
Cat. No. B052518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaltriben
CAS111555-58-9
Synonymsnaltriben
naltrindole benzofuran
naltrindole benzofuran mesylate
Molecular FormulaC26H25NO4
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6
InChIInChI=1S/C26H25NO4/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2/t20-,24+,25+,26-/m1/s1
InChIKeyZHVWWEYETMPAMX-IFKAHUTRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naltriben (CAS 111555-58-9) Procurement Guide: Delta-2 Selective Opioid Antagonist for Neuroscience Research


Naltriben (NTB) is a synthetic, non-peptide antagonist of the delta-opioid receptor (DOR), derived from the morphinan alkaloid naltrexone. It is distinguished by its marked selectivity for the δ2-opioid receptor subtype over the δ1 subtype and over μ- and κ-opioid receptors [1]. This pharmacological profile renders naltriben an essential tool for dissecting the specific roles of δ2-opioid receptors in complex physiological processes, including antinociception, addiction, and neuroprotection [2].

Naltriben vs. Broad-Spectrum Antagonists: Why δ2-Specificity is Critical for Research Outcomes


Generic substitution with non-selective opioid antagonists like naltrexone or naloxone is unsuitable for investigations of δ2-opioid receptor function. Naltrexone, for instance, is a non-selective antagonist used clinically for alcoholism, but its poor selectivity across μ, κ, and δ receptors is a key factor limiting its efficacy and contributing to adverse side effects [1]. In contrast, naltriben's high degree of selectivity allows for the specific blockade of δ2-opioid receptors, enabling researchers to isolate their contributions in multi-receptor systems without the confounding effects of pan-opioid antagonism [2].

Naltriben Quantitative Differentiation: Head-to-Head Binding and Functional Data vs. Naltrindole and BNTX


Naltriben Binding Affinity: Ki Values for δ, μ, and κ Opioid Receptors

In radioligand binding assays, naltriben exhibits high affinity for the δ-opioid receptor (Ki = 0.013 nM) with significant selectivity over the μ-opioid receptor (Ki = 19 nM; 1,462-fold) and the κ-opioid receptor (Ki = 152 nM; 11,692-fold) [1]. This quantitative binding profile defines its selectivity window.

Opioid Receptor Pharmacology Receptor Binding Assay Selectivity Profiling

Naltriben vs. BNTX: Superior Potency in In Vivo δ2-Opioid Receptor Occupancy

In a direct comparison of in vivo binding, naltriben demonstrated superior potency for the δ2-opioid receptor. The δ1-selective antagonist BNTX was 9.6- to 12.9-fold less potent than naltriben as an inhibitor of [3H]naltriben binding in mouse brain [1]. Furthermore, the brain uptake of naltriben was found to be 4-fold higher than that of BNTX [2].

In Vivo Pharmacology Receptor Occupancy Brain Penetration

Naltriben vs. Naltrindole and BNTX: Differential Impact on Immune Function

In a comparative in vitro study, naltriben (NTB) demonstrated a distinct lack of immunosuppressive activity, whereas the structurally related δ-antagonists naltrindole (NTI) and BNTX exhibited significant suppression of B-cell proliferation, cytokine production, and natural killer (NK) cell activity at concentrations between 1 and 10 μM [1].

Immunopharmacology Off-Target Effects In Vitro Toxicology

Naltriben Functional Antagonism: Blockade of δ2-Mediated Hypothermia

In a functional in vivo model, naltriben (2.5 mg/kg, s.c.) effectively blocked hypothermia induced by the δ-opioid receptor agonist SNC-80 (35 mg/kg, i.m.) in Sprague-Dawley rats [1]. This demonstrates its functional antagonism at physiologically relevant doses.

In Vivo Pharmacology Functional Assay Thermoregulation

Naltriben Neuroprotective Efficacy: In Vivo Reduction of Ischemic Infarct Volume

In a subcortical photothrombotic ischemia mouse model, intraperitoneal administration of naltriben at 20 mg/kg resulted in a significant reduction in infarct volume [1]. This effect was linked to activation of the Nrf2 pathway and attenuation of glutamate-induced excitotoxicity, mechanisms independent of its δ-opioid receptor antagonism [2].

Neuroprotection Ischemia In Vivo Model

Key Research Applications of Naltriben: From Addiction to Neuroprotection


Dissecting δ2-Opioid Receptor Contributions to Addiction and Reward

Naltriben is uniquely suited for studies on the neurobiology of addiction. Its high selectivity for δ2-opioid receptors, evidenced by its binding profile [1] and superior in vivo potency over BNTX [2], allows researchers to isolate the δ2-specific component of drug-seeking behavior. For example, naltriben (3-6 mg/kg) has been shown to reduce cocaine self-administration [3] and attenuate alcohol intake in rats bred for high ethanol preference [4], confirming the specific involvement of δ2-opioid receptors in the reinforcing effects of these substances.

Investigating Off-Target-Free δ-Opioid Receptor Function in Immunopharmacology

In studies where immune function is a primary or confounding variable, naltriben is the superior choice among δ-opioid antagonists. Unlike its structural analogs naltrindole (NTI) and BNTX, naltriben does not exhibit immunosuppressive activity in vitro [1]. This key differentiator ensures that observed pharmacological effects can be attributed to δ2-opioid receptor antagonism rather than a secondary, compound-specific impact on the immune system.

Exploring δ2-Opioid Receptor-Mediated In Vivo Physiology and Behavior

For in vivo pharmacology studies, naltriben's favorable brain penetration and functional potency are critical. Its 4-fold higher brain uptake compared to BNTX [1] makes it a reliable tool for achieving central δ2-opioid receptor blockade. This is exemplified by its ability to block SNC-80-induced hypothermia at a dose of 2.5 mg/kg (s.c.) [2], validating its use in behavioral and physiological assays in conscious animals.

Leveraging Naltriben's Dual Pharmacology in Neuroprotection and Excitotoxicity Research

Naltriben offers a unique research opportunity due to its recently discovered, dual mechanism of action. Beyond its classical role as a δ2-opioid antagonist, it acts as a neuroprotective agent by activating the Nrf2 pathway, a mechanism independent of opioid receptors [1]. This positions naltriben as a compelling tool for investigating cross-talk between opioid signaling and cellular stress responses in models of ischemia and neurodegeneration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naltriben

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.